6-Bromo-N-methylhexan-1-amine hydrobromide
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Overview
Description
6-Bromo-N-methylhexan-1-amine hydrobromide is an organic compound with the molecular formula C7H17Br2N. It is a hydrobromide salt of 6-bromo-N-methylhexan-1-amine, which is a derivative of hexanamine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methylhexan-1-amine hydrobromide typically involves the bromination of N-methylhexan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The bromination process can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methylhexan-1-amine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of N-methylhexan-1-amine derivatives.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
6-Bromo-N-methylhexan-1-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-Bromo-N-methylhexan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a useful intermediate in various chemical transformations. The compound’s amine group can also form hydrogen bonds and ionic interactions with biological molecules, influencing its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromohexan-1-amine hydrobromide
- 6-Bromo-N,N,N-trimethylhexan-1-aminium bromide
- 2-Bromo-N-methyl-ethylamine hydrobromide
Uniqueness
6-Bromo-N-methylhexan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in both research and industrial applications .
Biological Activity
6-Bromo-N-methylhexan-1-amine hydrobromide is a chemical compound with the molecular formula C7H16BrN and a molar mass of 275.03 g/mol. It is classified as a hydrobromide salt of 6-bromo-N-methylhexan-1-amine, which is a derivative of hexanamine. This compound is notable for its unique structural characteristics, including the presence of a bromine atom at the sixth carbon position and a methyl group attached to the nitrogen atom, which influence its chemical reactivity and biological properties.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties similar to other compounds in its class. The biological activity of this compound can be categorized into several potential therapeutic areas:
- CNS Stimulation : Compounds with similar structures are often investigated for their stimulant effects on the central nervous system (CNS), which may include increased alertness and energy levels.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, indicating possible applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interactions with neurotransmitter systems or modulation of inflammatory pathways. Investigations into its receptor binding affinities and enzyme interactions are necessary to clarify these mechanisms.
Synthesis and Characterization
The synthesis of this compound typically involves straightforward organic synthesis methods that ensure high purity levels. The synthesis process usually includes:
- Bromination : Introduction of the bromine atom at the sixth carbon position.
- Methylation : Addition of a methyl group to the nitrogen atom.
- Formation of Hydrobromide Salt : Reaction with hydrobromic acid to form the hydrobromide salt.
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Bromohexylamine Hydrobromide | C7H16BrN | Lacks methyl substitution on nitrogen |
N-Methylhexanamine | C7H17N | No bromine substitution; simpler structure |
1-Hexanamine | C6H15N | Unsubstituted primary amine |
The distinct bromination pattern and methyl substitution at the nitrogen atom in this compound may confer unique chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C7H17Br2N |
---|---|
Molecular Weight |
275.02 g/mol |
IUPAC Name |
6-bromo-N-methylhexan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H16BrN.BrH/c1-9-7-5-3-2-4-6-8;/h9H,2-7H2,1H3;1H |
InChI Key |
RLVHXBRUAGZIJX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCCBr.Br |
Origin of Product |
United States |
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